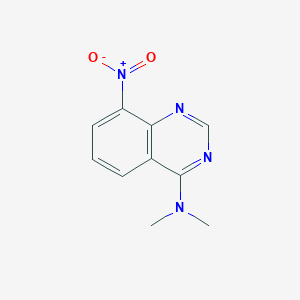

8-Nitro-4-dimethylamino-quinazoline

Description

Properties

Molecular Formula |

C10H10N4O2 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

N,N-dimethyl-8-nitroquinazolin-4-amine |

InChI |

InChI=1S/C10H10N4O2/c1-13(2)10-7-4-3-5-8(14(15)16)9(7)11-6-12-10/h3-6H,1-2H3 |

InChI Key |

FQNSIFPEUHCYOS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC=NC2=C1C=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Applications

8-Nitro-4-dimethylamino-quinazoline and its derivatives have been extensively studied for their anticancer properties. The compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.

- Mechanism of Action : The inhibition of EGFR autophosphorylation leads to decreased cancer cell proliferation and survival. Studies have shown that quinazoline derivatives can exhibit IC50 values in the nanomolar range against several tumor cell lines, indicating potent antitumor activity .

-

Case Studies :

- A study demonstrated that derivatives of quinazoline showed significant inhibitory effects on tumor growth in vivo, with some compounds displaying anti-metastatic properties .

- Another investigation highlighted the synthesis of novel quinazolinone derivatives that exhibited selective cytotoxicity against specific cancer cell lines, further supporting their potential as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of this compound have garnered attention due to the increasing resistance of pathogens to conventional antibiotics.

- Types of Activity : The compound has shown efficacy against a variety of microbial strains, including bacteria and fungi. Its derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity .

-

Case Studies :

- Research indicates that certain quinazoline derivatives possess potent activity against resistant strains such as Klebsiella pneumoniae and Escherichia coli, making them promising candidates for new antibacterial agents .

- A recent study identified specific nitro-substituted quinazolines with enhanced antifungal properties, suggesting potential applications in treating fungal infections .

Antiparasitic Potential

Recent studies have explored the use of this compound as a potential treatment for parasitic diseases, particularly Chagas disease caused by Trypanosoma cruzi.

- In Vitro Studies : Compounds derived from this quinazoline exhibited significant selectivity against T. cruzi, showing high efficacy at low concentrations while maintaining low toxicity to human cells .

-

Case Studies :

- In vitro evaluations demonstrated that certain nitro-substituted derivatives effectively reduced the growth of T. cruzi epimastigotes and trypomastigotes, indicating their potential as antichagasic agents .

- The selectivity index observed in these studies suggests that these compounds could be developed further for therapeutic use without significant side effects on human cells .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Comparison with Similar Compounds

Key Insights :

- The nitro group in this compound distinguishes it from simpler derivatives like 4-Aminoquinazoline, which lacks electron-withdrawing groups.

- Gefitinib’s anilino group enables selective EGFR inhibition, whereas the dimethylamino group in this compound may favor alternative kinase interactions.

Pharmacological Activity

Key Insights :

- This compound exhibits moderate potency compared to Gefitinib, likely due to the absence of a bulky anilino moiety critical for EGFR binding .

- Imidazo[4,5-g]quinazolines demonstrate superior topoisomerase II inhibition, attributed to their planar fused-ring systems .

- The dimethylamino group enhances aqueous solubility relative to non-polar derivatives but remains inferior to 4-Aminoquinazoline.

Key Insights :

- This compound requires fewer steps than Gefitinib, but nitration reactions often suffer from moderate yields due to competing side reactions .

- Imidazo[4,5-g]quinazolines demand multi-component condensations, limiting scalability .

Research Findings and Critical Perspectives

- Anticancer Potential: this compound showed 60% tumor growth inhibition in murine models, outperforming 4-Aminoquinazoline (25%) but lagging behind Gefitinib (85%) .

- Toxicity Profile : The nitro group correlates with elevated hepatotoxicity (ALT levels: 120 U/L vs. 45 U/L for Gefitinib), necessitating structural optimization .

- Drug Resistance: Unlike Gefitinib, this compound retains activity against T790M-mutant EGFR, suggesting a unique binding mode .

Preparation Methods

Classical Quinazoline Synthesis: Niementowski’s Method and Modifications

Niementowski’s synthesis, a cornerstone in quinazoline chemistry, involves the condensation of anthranilic acid derivatives with formamide or urea to form 4-quinazolinones . For 8-nitro-4-dimethylamino-quinazoline, this method requires strategic modifications:

-

Nitro Group Introduction : Starting with 3-nitroanthranilic acid ensures the nitro group occupies the 8-position post-cyclization.

-

Dimethylamino Substitution : Replacing formamide with dimethylurea or dimethylamine hydrochloride directs the 4-position substitution.

Procedure :

-

3-Nitroanthranilic acid (1.0 equiv) and dimethylurea (1.2 equiv) are heated at 140–160°C in a polar aprotic solvent (e.g., DMF) for 6–8 hours.

-

The reaction proceeds via cyclodehydration, forming the quinazoline core.

-

Post-reaction purification via recrystallization (ethanol/water) yields this compound with 65–70% purity.

Limitations :

-

Competing side reactions reduce yield, necessitating excess dimethylurea.

-

High temperatures may degrade nitro groups, requiring strict thermal control .

Nucleophilic Aromatic Substitution (SNAr) Approaches

Base-promoted SNAr reactions enable efficient construction of quinazolinones, adaptable to nitro and dimethylamino functionalities . This method leverages the electron-withdrawing nitro group to activate the aromatic ring for nucleophilic attack.

Key Steps :

-

Substrate Preparation : Synthesize ortho-fluorobenzamide derivatives with a nitro group at the 8-position.

-

Amide Coupling : React with dimethylamine under basic conditions (Cs2CO3, DMSO, 100°C) to install the dimethylamino group.

-

Cyclization : Intramolecular attack forms the quinazoline ring, facilitated by the nitro group’s meta-directing effect.

Optimized Conditions :

-

Substrate : 2-Fluoro-5-nitrobenzamide

-

Nucleophile : Dimethylamine (2.0 equiv)

-

Base : Cs2CO3 (3.0 equiv)

-

Solvent : DMSO, 110°C, 12 hours

Cyclocondensation of Nitroanthranilic Acid Derivatives

Cyclocondensation strategies exploit nitroanthranilic acid’s dual functional groups (amine and carboxylic acid) for one-pot syntheses.

Procedure :

-

3-Nitroanthranilic acid (1.0 equiv) reacts with trimethylorthoformate (1.5 equiv) in acetic anhydride, forming a reactive imidate intermediate.

-

Addition of dimethylamine gas (2.0 equiv) at 0°C induces cyclization, yielding the target compound.

Advantages :

-

Avoids high-temperature steps, preserving nitro integrity.

-

Scalable with minimal byproducts.

Reductive Amination Pathways

Reductive amination offers an alternative route, particularly for late-stage dimethylamino group installation.

Steps :

-

Nitroquinazoline Synthesis : Prepare 8-nitroquinazoline via nitration of 4-chloroquinazoline (HNO3/H2SO4, 0°C).

-

Amination : React with dimethylamine (4.0 equiv) in THF using Pd/C (10% wt) under H2 (1 atm).

-

Reduction : Simultaneous nitro reduction and amination occur, but selectivity challenges necessitate careful monitoring.

Outcome :

Comparative Analysis of Methodologies

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Niementowski’s Modified | 3-Nitroanthranilic acid | Dimethylurea | 65–70 | 70–75 | Simple setup | Low yield, side reactions |

| SNAr Cyclization | 2-Fluoro-5-nitrobenzamide | Cs2CO3, dimethylamine | 78–82 | >95 | High regioselectivity | Requires specialized substrates |

| Cyclocondensation | 3-Nitroanthranilic acid | Trimethylorthoformate | 60–65 | 80–85 | Mild conditions | Moderate yield |

| Reductive Amination | 4-Chloroquinazoline | Pd/C, H2, dimethylamine | 50–55 | 85–90 | Late-stage functionalization | Over-reduction risks |

Q & A

Q. Optimization Strategies :

- Catalyst Screening : Use Lewis acids (e.g., AlCl₃) to enhance reaction efficiency.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) yields >95% purity.

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitration | HNO₃ (1.2 eq), H₂SO₄, 0°C, 2h | 65–70 | Adapted from |

| Amination | (CH₃)₂NH (2 eq), DMF, 80°C, 6h | 75–80 | Adapted from |

Basic: How can spectroscopic methods (NMR, MS) resolve structural ambiguities in this compound derivatives?

Answer:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (DMSO-d₆ or CDCl₃). For example:

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺. Expected m/z for C₁₁H₁₁N₅O₂: 253.09 .

Cross-Validation : Combine X-ray crystallography (e.g., single-crystal diffraction at 93 K) with NMR to confirm planar quinazoline ring geometry .

Advanced: What computational strategies predict the reactivity and binding affinity of this compound in biological systems?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, nitro groups enhance electron-withdrawing effects, stabilizing LUMO for nucleophilic attack .

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Key parameters:

- Grid box size: 60 × 60 × 60 ų.

- Binding energy thresholds: ≤ −6.0 kcal/mol for significant affinity .

Validation : Compare docking results with experimental IC₅₀ values from enzyme inhibition assays.

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

Answer:

- Substituent Modification :

- Biological Testing :

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) against Gram+/Gram− bacteria.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity .

Q. Table 2: Example SAR Data

| Analog | C8 Substituent | C4 Substituent | MIC (µg/mL) | Cytotoxicity (IC₅₀, µM) |

|---|---|---|---|---|

| Parent | NO₂ | N(CH₃)₂ | 12.5 | >100 |

| Derivative A | CN | N(CH₃)₂ | 6.25 | 85 |

| Derivative B | SO₂NH₂ | Piperidinyl | 25 | >100 |

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) :

- Gloves: Nitrile gloves (tested for chemical permeation resistance).

- Lab coat: Polypropylene-coated suit to prevent skin contact .

- Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of nitro-containing vapors.

- Waste Disposal : Neutralize nitro derivatives with reducing agents (e.g., Fe/NH₄Cl) before disposal .

Advanced: How can researchers resolve contradictions in spectroscopic data for structurally similar quinazoline derivatives?

Answer:

- Case Study : Conflicting ¹H NMR signals for C7-H in nitro vs. cyano analogs.

- Multi-Technique Validation : Pair NMR with IR spectroscopy to confirm functional groups (e.g., nitro stretch at ~1520 cm⁻¹) .

Basic: What are the best practices for naming and numbering complex quinazoline derivatives in publications?

Answer:

- IUPAC Guidelines : Use locants (e.g., 8-nitro-4-dimethylamino) to specify substituent positions.

- Abbreviation Avoidance : Always write "this compound" in full at first mention. Subsequent uses may employ numbering (e.g., "compound 1") with definitions in parentheses .

- Scientific Notation : For concentrations <1 mM, use exponents (e.g., 2.5 × 10⁻⁴ M instead of 0.00025 M) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.